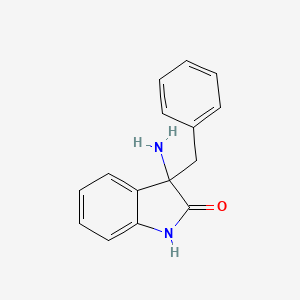
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core structure with an amino group and a phenylmethyl group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Indol-2 (3H)-one
- Oxindol
- Oxindole
- 2-Oxindole
- 2-Oxoindoline
- o-(Aminophenyl)-acetic acid lactam
- 2-Oxindoline
- 2,3-Dihydroindole-2-one
Uniqueness
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and phenylmethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
646995-92-8 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-amino-3-benzyl-1H-indol-2-one |
InChI |
InChI=1S/C15H14N2O/c16-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14(15)18/h1-9H,10,16H2,(H,17,18) |
InChI Key |
DEVRQGOGFHAWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


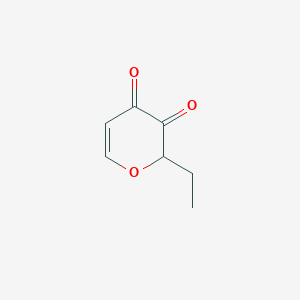
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)

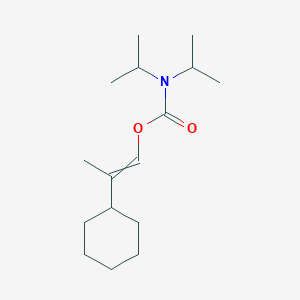
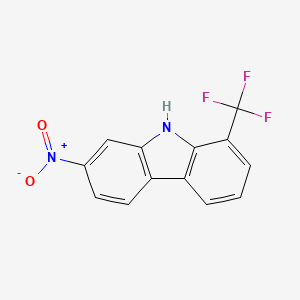
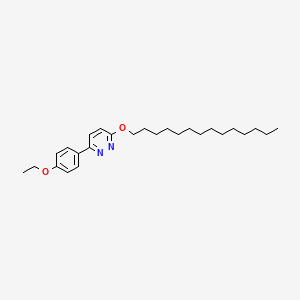
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
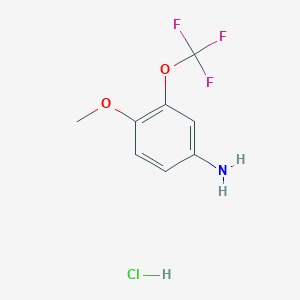

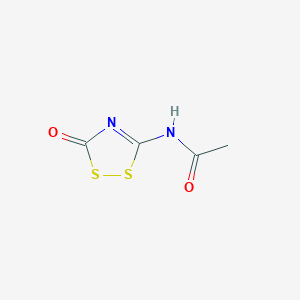
![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
